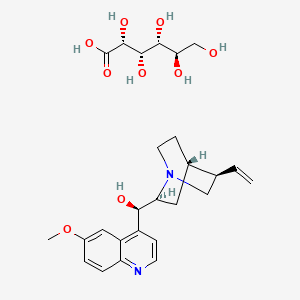
4-Chlor-3-nitrobenzamid-oxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-nitrobenzamide oxime is an organic compound with the molecular formula C(_7)H(_6)ClN(_3)O(_3) It is characterized by the presence of a chloro group, a nitro group, and an oxime functional group attached to a benzamide backbone
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-nitrobenzamide oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitrobenzamide oxime typically involves the following steps:
Nitration of 4-Chlorobenzamide: The starting material, 4-chlorobenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the chloro group.
Formation of Oxime: The resulting 4-chloro-3-nitrobenzamide is then treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction converts the carbonyl group of the benzamide to an oxime group, yielding 4-Chloro-3-nitrobenzamide oxime.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-3-nitrobenzamide oxime can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-nitrobenzamide oxime can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The oxime group can be hydrolyzed back to the corresponding carbonyl compound under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Ammonia or primary amines for nucleophilic substitution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-Chloro-3-aminobenzamide.
Substitution: 4-Amino-3-nitrobenzamide derivatives.
Hydrolysis: 4-Chloro-3-nitrobenzamide.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-nitrobenzamide oxime and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitrobenzaldehyde oxime: Similar structure but with an aldehyde group instead of an amide.
4-Chloro-3-nitrobenzonitrile oxime: Contains a nitrile group instead of an amide.
4-Chloro-3-nitrobenzoic acid oxime: Contains a carboxylic acid group instead of an amide.
Uniqueness
4-Chloro-3-nitrobenzamide oxime is unique due to the presence of the amide group, which can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The combination of chloro, nitro, and oxime groups also provides a versatile platform for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
96898-75-8 |
|---|---|
Molekularformel |
C7H6ClN3O3 |
Molekulargewicht |
215.59 g/mol |
IUPAC-Name |
4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10) |
InChI-Schlüssel |
IXTZBWZQCKMKJC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
Isomerische SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















